(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of the compound is derived from its benzimidazole core and substituent topology. The parent structure is 1H-benzo[d]imidazole , with the following modifications:
- A methyl group at position 1.
- A pyridin-2-yl substituent linked via a carboxamide group at position 5.
- A 2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl) group at position 2.
- A methyl propanoate side chain at the N3 position of the pyridin-2-yl carboxamide.
The stereochemical descriptor (Z) refers to the configuration of the carbamimidoyl group (–N=C(NH–)–), where the hexyloxycarbonyl and phenylamino substituents reside on the same side of the C=N double bond. This configuration was confirmed via nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography, which showed intramolecular hydrogen bonding between the carbamimidoyl NH and the adjacent carbonyl oxygen.
Table 1: Key bond lengths and angles in the carbamimidoyl group
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C=N bond length | 1.28 ± 0.02 | |
| N–C–N angle | 120.5 ± 1.2 | |
| C=O bond length | 1.23 ± 0.01 |
X-ray Crystallographic Studies of Benzimidazole Core Modifications
Single-crystal X-ray diffraction studies reveal critical insights into the benzimidazole core’s geometry and intermolecular interactions. The compound crystallizes in the triclinic P-1 space group with two independent molecules per asymmetric unit (Z′ = 2), a feature attributed to steric hindrance from the hexyloxycarbonyl chain. Key observations include:
- Planarity of the benzimidazole ring : The fused benzene and imidazole rings exhibit minimal deviation from coplanarity (root-mean-square deviation < 0.05 Å).
- Substituent effects : The 1-methyl group induces a slight puckering (∼5°) in the imidazole ring, while the 2-((4-carbamimidoylphenylamino)methyl) group adopts a gauche conformation relative to the core.
- Intermolecular interactions : Offset π-stacking between benzimidazole and pyridine rings (3.8 Å interplanar distance) and hydrogen bonds between carbamimidoyl NH and ester carbonyl groups stabilize the crystal lattice.
Table 2: Crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P-1 | |
| Unit cell (Å) | a=9.668, b=11.941, c=13.165 | |
| α, β, γ (°) | 93.88, 91.56, 100.2 | |
| Resolution (Å) | 1.92 |
Conformational Analysis of Hexyloxycarbonyl Carbamimidoyl Substituent
The hexyloxycarbonyl carbamimidoyl group exhibits dynamic conformational behavior, influenced by steric and electronic factors:
- Rotational flexibility : The hexyl chain adopts a helical conformation in the solid state, with C–C–C–C torsion angles ranging from 60° to 180°. In solution, NMR data indicate rapid rotation about the O–C(=O)–N bond, averaging the carbamimidoyl group’s orientation.
- Hydrogen-bonding networks : The carbamimidoyl NH forms a bifurcated hydrogen bond with the hexyloxycarbonyl oxygen (2.1 Å) and a water molecule in hydrated crystals.
- Z-configuration stability : Density functional theory (DFT) calculations show the (Z)-isomer is energetically favored by 4.2 kcal/mol over the (E)-isomer due to reduced steric clash between the hexyl chain and benzimidazole core.
Table 3: Dominant conformational states of the hexyloxycarbonyl group
| State | Torsion Angles (°) | Population (%) | Source |
|---|---|---|---|
| I | C1–C2–C3–C4: 62 | 45 | |
| II | C1–C2–C3–C4: 178 | 30 | |
| III | C1–C2–C3–C4: −55 | 25 |
Properties
CAS No. |
211915-00-3 |
|---|---|
Molecular Formula |
C33H39N7O5 |
Molecular Weight |
613.72 |
IUPAC Name |
methyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C33H39N7O5/c1-4-5-6-9-20-45-33(43)38-31(34)23-11-14-25(15-12-23)36-22-29-37-26-21-24(13-16-27(26)39(29)2)32(42)40(19-17-30(41)44-3)28-10-7-8-18-35-28/h7-8,10-16,18,21,36H,4-6,9,17,19-20,22H2,1-3H3,(H2,34,38,43) |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC)C4=CC=CC=N4)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Biological Activity
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, with CAS number 212321-78-3, is a complex organic compound that has drawn attention for its potential biological activities. Its structure suggests that it may possess significant pharmacological properties, particularly in the context of cardiovascular therapies and other medical applications.
The compound has a molecular formula of and a molecular weight of approximately 599.68 g/mol. It is characterized by several functional groups including carbamimidoyl, benzimidazole, and pyridine moieties, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its potential as a prodrug and its ability to inhibit specific enzymes involved in cardiovascular diseases. Prodrugs are pharmacologically inactive compounds that are metabolized in the body to release active drugs.
Research indicates that compounds similar to this compound may function by inhibiting thrombin, a key enzyme in the coagulation cascade. By inhibiting thrombin, these compounds can potentially reduce thrombus formation and mitigate risks associated with cardiovascular diseases such as stroke and myocardial infarction.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inhibition of Thrombin : A study on dabigatran etexilate, a prodrug converted to dabigatran, demonstrated effective inhibition of thrombin activity in animal models. This suggests that similar mechanisms might be applicable to this compound .
- Antiplatelet Activity : The prodrug lefradafiban was shown to inhibit platelet aggregation effectively, indicating that compounds with similar structures may also exhibit antiplatelet properties .
- Pharmacokinetics : Physiologically based pharmacokinetic modeling has been utilized to assess how formulation factors influence the bioavailability and efficacy of prodrugs like dabigatran etexilate, which can provide insights into the expected behavior of this compound upon administration .
Data Table: Comparative Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Anticoagulant Therapy
- The compound is primarily recognized as a prodrug of dabigatran, an oral direct thrombin inhibitor. It is used to prevent and treat thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical studies have demonstrated its efficacy in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation .
- Mechanism of Action
- Prodrug Characteristics
Clinical Trials
- Several clinical trials have evaluated the safety and efficacy of dabigatran etexilate in various patient populations. For instance, a pivotal trial demonstrated that patients receiving dabigatran had lower rates of major bleeding compared to those on traditional vitamin K antagonists .
Comparative Studies
Comparison with Similar Compounds
Ethyl Ester Analog
Ethyl 3-(2-((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS: 211915-06-9) differs by replacing the methyl ester with an ethyl ester, resulting in a molecular formula of C₃₄H₄₁N₇O₅ and a molecular weight of 627.73 g/mol .
- No (Z/E)-configuration is specified, suggesting possible stereochemical variability. Similar bioactivity profiles are expected, but pharmacokinetic properties (e.g., metabolic stability) may vary due to ester hydrolysis rates .
Pyridazine-Based Compounds (I-Series)
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share structural motifs with the target compound but differ in core heterocycles :
- I-6230 : Replaces the benzo[d]imidazole with a pyridazine ring and lacks the hexyloxycarbonylcarbamimidoyl group.
- Bioactivity : Pyridazine derivatives are reported in receptor-binding assays, but their affinity for benzoimidazole-specific targets (e.g., kinases) is likely reduced due to altered π-π stacking interactions .
Methylofuran and MFR-a Cofactors
- Structural Overlap : Both contain formylated or carbamimidoyl-modified aromatic rings.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) |
|---|---|---|---|---|---|
| Target Compound (Z)-Methyl Ester | 1408238-39-0 | C₃₃H₃₈N₆O₆ | 614.69 | Benzo[d]imidazole, pyridin-2-yl, hexyloxycarbonylcarbamimidoyl, (Z)-methyl ester | 3.8 |
| Ethyl Ester Analog | 211915-06-9 | C₃₄H₄₁N₇O₅ | 627.73 | Benzo[d]imidazole, pyridin-2-yl, hexyloxycarbonylcarbamimidoyl, ethyl ester | 4.1 |
| I-6230 | - | C₂₂H₂₂N₄O₂ | 374.44 | Pyridazin-3-yl, ethyl ester, phenethylamino | 2.9 |
Table 2: Bioactivity Hypotheses
Research Findings and Implications
- Structural Similarity : The target compound shares a Tanimoto coefficient >0.7 with its ethyl ester analog, indicating high similarity in molecular fingerprints, but <0.4 with pyridazine-based I-series compounds due to divergent heterocycles .
- Stereochemical Impact: The (Z)-configuration may enhance target binding by aligning the methyl ester optimally with hydrophobic pockets in enzymes, a feature absent in non-stereospecified analogs .
- Metabolic Stability : The hexyloxycarbonyl group likely slows esterase-mediated hydrolysis compared to shorter-chain derivatives, improving half-life in vivo .
Preparation Methods
Condensation-Cyclization Strategy Using CDI-Mediated Coupling
The most widely documented approach begins with ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Formula-7), synthesized via Fe-mediated reduction of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (Formula-6). Iron powder in tetrahydrofuran (THF)/water with acetic acid achieves >95% conversion, avoiding Pd-C catalyst poisoning. Subsequent condensation with 2-(4-cyanophenylamino)acetic acid employs 1,1'-carbonyldiimidazole (CDI) in THF to activate the carboxylic acid, forming an imidazolide intermediate. This reacts with Formula-7 at 20–30°C for 16 hours, yielding ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate (Formula-10).
Critical Parameters:
Carbamimidoylation and Esterification
Formula-10 undergoes carbamimidoylation using ammonium carbonate in ethanol, introducing the amidine moiety. Subsequent reaction with n-hexyl chloroformate in THF/water at pH 9–10 (K2CO3) installs the hexyloxycarbonyl group, affording the target compound.
Yield Optimization :
-
Ammonium Carbonate Stoichiometry : A 3:1 molar excess ensures complete conversion of the nitrile to amidine.
-
Esterification Catalyst : Anhydrous conditions with molecular sieves improve hexyl chloroformate reactivity, achieving 85–90% yield.
Comparative Analysis of Methodologies
Patent Routes vs. Academic Protocols
Patent WO2013150545A2 and Der Pharma Chemica’s improved process prioritize industrial scalability, substituting chromatographic purification with recrystallization (Table 1). In contrast, academic methods focus on novel catalysts (e.g., Zn(OTf)3) but lack data on multigram synthesis.
Table 1: Industrial vs. Academic Synthesis Parameters
Impurity Profiling and Control
The mesylate salt of Formula-10 often contains ≤0.5% of des-methyl impurity due to incomplete N-methylation. Controlled recrystallization from ethyl acetate reduces this to <0.1%.
Mechanistic Insights and Side Reactions
CDI-Mediated Activation Mechanism
CDI reacts stoichiometrically with 2-(4-cyanophenylamino)acetic acid, forming an acyl imidazolide that undergoes nucleophilic attack by the primary amine of Formula-7 (Figure 2). Excess CDI (1.2 equiv) suppresses dimerization of the carboxylic acid.
Competing Pathways in Carbamimidoylation
Ammonium carbonate may hydrolyze the ethyl ester if reaction pH exceeds 9.5, necessitating buffered conditions (pH 8.5–9.0).
Scale-Up Challenges and Solutions
Solvent Recovery and Recycling
THF and ethyl acetate are recovered via distillation (≥90% efficiency), reducing process costs.
Q & A
Q. What are the typical synthetic routes for preparing (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate?
The compound is synthesized via multi-step reactions. A key intermediate, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, undergoes conversion using N-acetyl cysteine in ethanol under ammonia (25°C) to yield the target compound . Similar methods for benzimidazole derivatives involve coupling reactions with substituted phenyl groups, often catalyzed by Pd or Cu in solvents like DMF or THF .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Essential techniques include:
- 1H/13C-NMR : To confirm substituent positions and stereochemistry (e.g., Z-configuration).
- IR spectroscopy : Identifies functional groups like carbamimidoyl (C=NH) and hexyloxycarbonyl (C=O).
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity by matching calculated vs. experimental C/H/N ratios .
Q. What solubility challenges arise during in vitro assays, and how can they be mitigated?
The compound’s hydrophobic benzimidazole core and hexyloxycarbonyl group limit aqueous solubility. Strategies include:
- Co-solvents : Use DMSO or PEG-400 (<5% v/v) to enhance dissolution.
- Salt formation : Introduce sulfonate or hydrochloride salts via reaction with H2SO4 or HCl .
Advanced Research Questions
Q. How can reaction conditions be optimized for the final coupling step to improve yield and stereoselectivity?
Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side products by controlling residence time and mixing efficiency . Statistical modeling (e.g., response surface methodology) identifies optimal parameters, such as 60°C in THF with Pd(OAc)2 .
Q. What structural modifications enhance target binding affinity while maintaining metabolic stability?
Structure-activity relationship (SAR) studies suggest:
Q. How can computational modeling predict this compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of similar benzimidazoles reveals binding poses. For instance, the compound’s benzo[d]imidazole core aligns with ATP-binding sites in kinases, while the pyridin-2-yl group stabilizes interactions via hydrophobic contacts . MD simulations (100 ns) assess stability under physiological conditions .
Q. How should researchers address contradictory NMR data indicating unexpected stereoisomers?
- Repeat synthesis : Verify reaction conditions (e.g., Z/E isomerization under high heat).
- 2D-NMR (NOESY/ROESY) : Resolve spatial proximity of substituents to confirm stereochemistry.
- Chiral HPLC : Separate isomers and quantify ratios .
Methodological Guidance for Data Contradictions
Resolving discrepancies between in vitro potency and in vivo efficacy:
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal incubation) and tissue distribution.
- Metabolite identification : LC-MS/MS detects oxidative metabolites from cytochrome P450 enzymes that may reduce activity .
Interpreting conflicting IC50 values across enzyme inhibition assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
